6,6-difluorohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-difluorohexanal typically involves the introduction of fluorine atoms into a hexanal precursor. One common method is the fluorination of hexanal using fluorinating agents such as diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating reagents and catalysts can further optimize the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluorohexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-difluorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 6,6-difluorohexanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6,6-Difluorohexanoic acid.
Reduction: 6,6-Difluorohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Difluorohexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 6,6-difluorohexanal exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. For instance, in biological systems, this compound may inhibit aldehyde dehydrogenases by forming stable adducts with the enzyme’s active site, thereby affecting metabolic pathways .
Comparison with Similar Compounds
6-Fluorohexanal: Contains a single fluorine atom at the sixth position.
6,6-Dichlorohexanal: Contains two chlorine atoms at the sixth position.
6,6-Difluorohexanoic acid: The oxidized form of 6,6-difluorohexanal.
Comparison: this compound is unique due to the presence of two fluorine atoms, which significantly alters its chemical properties compared to its mono-fluorinated or chlorinated counterparts. The difluorinated compound exhibits higher metabolic stability and distinct reactivity patterns, making it more suitable for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
2299464-02-9 |
---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.